molecular formula C13H13ClN2O2 B1453482 Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 864426-87-9

Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1453482
CAS No.: 864426-87-9
M. Wt: 264.71 g/mol
InChI Key: MZTPAQVTUYKMQB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

  • Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate has been synthesized through various chemical reactions and characterized using spectral analysis and X-ray diffraction studies. The molecular structure is stabilized by intramolecular hydrogen bonds and π-π interactions, contributing to its structural stability (Achutha et al., 2017).

Antimicrobial and Anticancer Applications

  • Novel pyrazole derivatives of this compound have demonstrated potential as antimicrobial and anticancer agents. Some synthesized compounds have shown higher anticancer activity compared to the reference drug doxorubicin and exhibit good to excellent antimicrobial activity (Hafez et al., 2016).

Synthesis Techniques

  • Efficient and regioselective synthesis methods for similar compounds have been developed, highlighting the importance of reaction time reduction and structural support by crystallographic data (Machado et al., 2011).

Applications in Cross-Coupling Reactions

  • The compound has been used as a precursor in Sonogashira-type cross-coupling reactions for the synthesis of various condensed pyrazoles, indicating its utility in complex chemical synthesis processes (Arbačiauskienė et al., 2011).

Antioxidant Properties

  • Some derivatives of this compound have been found to exhibit significant antioxidant activity, as evaluated through various assays, suggesting potential applications in oxidative stress-related conditions (Umesha et al., 2009).

Structural and Chemical Analysis

  • Detailed studies involving X-ray diffraction, NMR spectroscopy, and DFT calculations have been conducted to understand the structural and chemical properties of the compound, which are crucial for its applications in various fields (Naveen et al., 2021).

Mechanism of Action

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTPAQVTUYKMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In analogy to the procedure described for example 2 a], 5-(4-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester (T. van Herk et al., J. Med. Chem. 2003, 46, 3945-3951) was reacted with methyl iodide in the presence of potassium hydroxide to to give 5-(4-chloro-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester as colorless crystals and 5-(4-chloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester as colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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